1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine
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Overview
Description
1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine is a chemical compound with the molecular formula C16H25NO3 It is a derivative of piperidine, a six-membered heterocyclic amine The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a 4-methylphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the hydroxy and 4-methylphenyl groups. One common method involves the reaction of 4-hydroxy-4-(4-methylphenyl)piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: TsCl, MsCl, base (e.g., triethylamine)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of tosylates or mesylates
Scientific Research Applications
1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, while the hydroxy and 4-methylphenyl groups can affect its binding affinity and specificity.
Comparison with Similar Compounds
1-Boc-4-hydroxy-4-(4-methylphenyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-hydroxypiperidine: Lacks the 4-methylphenyl group, which may result in different chemical properties and applications.
1-Boc-4-(4-methylphenyl)piperidine:
4-Hydroxy-4-(4-methylphenyl)piperidine: Lacks the Boc protecting group, which can influence its stability and reactivity.
The presence of both the Boc protecting group and the hydroxy and 4-methylphenyl groups in this compound makes it unique and versatile for various applications in scientific research.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-5-7-14(8-6-13)17(20)9-11-18(12-10-17)15(19)21-16(2,3)4/h5-8,20H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZYAPJQEGUOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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